1H and 13C NMR chemical shifts for(2-Fluorophenyl)methylamine hydrochloride
1H and 13C NMR chemical shifts for(2-Fluorophenyl)methylamine hydrochloride
Structural Characterization of (2-Fluorophenyl)methylamine Hydrochloride: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy
Executive Summary & Pharmaceutical Relevance
(2-Fluorophenyl)methylamine hydrochloride, commonly referred to as 2-fluorobenzylamine hydrochloride, is a critical synthetic building block in modern drug discovery. Its structural motif is frequently incorporated into advanced pharmacophores, including ALXR (Lipoxin A4 Receptor) agonists used for immunomodulation[1], and novel NEK4 kinase inhibitors (Spautin-1 analogs) developed for the treatment of non-small cell lung cancer (NSCLC)[2].
For researchers, isolating this compound as a hydrochloride salt rather than a free base is a deliberate experimental choice. Primary aliphatic amines are prone to rapid oxidation and can react with atmospheric CO 2 to form carbamates. Converting the free base to the HCl salt locks the nitrogen lone pair, preventing these degradation pathways. Furthermore, protonation eliminates the rapid chemical exchange of the amine protons, preventing line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy and providing a highly stable, self-validating analytical standard.
Theoretical Grounding: The Impact of Fluorine on NMR Chemical Shifts
When analyzing the NMR spectra of fluorinated aromatics, scientists must account for both the inductive effects of the highly electronegative fluorine atom and its spin-spin coupling behaviors.
Fluorine-19 ( 19 F) has a natural abundance of 100% and a nuclear spin of I=1/2 . Because its gyromagnetic ratio is close to that of the proton, 19 F actively couples with both 1 H and 13 C nuclei.
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Inductive Deshielding: The strong electron-withdrawing nature of fluorine pulls electron density away from the ipso and ortho carbons, resulting in significant downfield shifts in the 13 C NMR spectrum.
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JCF Coupling: The 13 C spectrum of 2-fluorobenzylamine hydrochloride is characterized by diagnostic carbon-fluorine spin-spin splitting ( JCF ). The magnitude of this coupling is inversely proportional to the bond distance, providing a self-validating map of the carbon framework. The ipso carbon (C-F) typically exhibits a massive one-bond coupling ( 1JCF≈250 Hz), while ortho carbons show two-bond couplings ( 2JCF≈14−25 Hz)[3].
Experimental Protocol: Synthesis and NMR Acquisition
To ensure high fidelity in spectral acquisition, the target molecule must be synthesized without inducing dehalogenation. The catalytic Staudinger reduction at room temperature is the preferred method due to its high chemoselectivity[3].
Step-by-Step Methodology
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Substrate Preparation: Dissolve 2-fluorobenzyl azide (0.5 mmol) in cyclopentyl methyl ether (CPME) to achieve a 0.25 M concentration.
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Catalytic Reduction: Add diphenyldisiloxane (DPDS, 1.5 equiv) as the stoichiometric reducing agent, followed by triphenylphosphine (Ph 3 P, 10 mol%) as the organocatalyst. Stir the mixture at room temperature for 24 hours. Causality: Conducting this at room temperature prevents the thermal degradation of the azide and avoids the reductive defluorination often seen in palladium-catalyzed hydrogenations[3].
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Salt Formation & Isolation: Quench the reaction and precipitate the amine by adding a standardized solution of HCl in methanol or diethyl ether. Filter the resulting precipitate and wash with cold ether. Causality: This step acts as a self-validating purification mechanism; the non-polar impurities remain in the filtrate, yielding the highly pure hydrochloride salt.
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NMR Sample Preparation: Dissolve ~15 mg of the isolated salt in 0.6 mL of deuterated methanol (CD 3 OD). Causality: CD 3 OD is chosen over CDCl 3 because the HCl salt is highly polar and insoluble in chloroform.
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Acquisition: Acquire the 1 H NMR spectrum at 400 MHz and the 13 C NMR spectrum at 101 MHz, internally referencing the residual solvent signals (MeOH δ 49.0 ppm for 13 C)[3].
Figure 1: Self-validating experimental workflow for the synthesis and NMR characterization.
Quantitative Data & Spectral Analysis
The following tables summarize the expected chemical shifts for 2-fluorobenzylamine hydrochloride, benchmarked against the highly documented 4-bromo-2-fluorobenzylamine hydrochloride analog to illustrate the precise JCF coupling constants[3].
Table 1: 1 H NMR Assignments (400 MHz, CD 3 OD)
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Logic |
| -CH 2 -NH 3+ | 4.20 – 4.25 | Doublet (d) | 2H | 4JHF≈1.2 Hz | Shifted downfield due to the adjacent electronegative -NH 3+ group. The slight doublet splitting is caused by long-range coupling to the ortho-fluorine[3]. |
| Aromatic H-3 | 7.15 – 7.25 | Multiplet (m) | 1H | - | Shielded by the electron-donating resonance effect of the fluorine atom (ortho position). |
| Aromatic H-4, H-5, H-6 | 7.30 – 7.60 | Multiplet (m) | 3H | - | Complex overlapping signals due to multiple JHH and JHF couplings across the aromatic ring. |
Table 2: 13 C NMR Assignments (101 MHz, CD 3 OD)
| Carbon Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Distance from Fluorine |
| C-2 (C-F) | ~ 161.0 | Doublet (d) | 1JCF≈252.0 | 1 bond (Direct) |
| C-3 (Aromatic) | ~ 116.5 | Doublet (d) | 2JCF≈21.0 | 2 bonds (ortho) |
| C-1 (C-Alkyl) | ~ 121.0 | Doublet (d) | 2JCF≈15.0 | 2 bonds (ortho) |
| C-4 (Aromatic) | ~ 132.5 | Doublet (d) | 3JCF≈8.0 | 3 bonds (meta) |
| C-6 (Aromatic) | ~ 131.5 | Doublet (d) | 3JCF≈4.0 | 3 bonds (meta) |
| C-5 (Aromatic) | ~ 125.5 | Doublet (d) | 4JCF≈3.0 | 4 bonds (para) |
-CH
2
| ~ 37.5 | Doublet (d) | 3JCF≈4.3 | 3 bonds (Exocyclic) |
Note: The exact magnitude of the JCF coupling serves as a reliable geometric map of the molecule. The splitting pattern mathematically confirms the relative position of the fluorine atom without requiring 2D NMR techniques.
Figure 2: Logical relationship and distance decay of J_CF coupling constants in 13C NMR.
Conclusion
The accurate characterization of (2-Fluorophenyl)methylamine hydrochloride relies heavily on understanding the interplay between protonation states and heteronuclear spin-spin coupling. By utilizing a highly chemoselective Staudinger reduction and isolating the compound as a stable hydrochloride salt, researchers can generate highly reproducible, self-validating NMR spectra. The resulting JCF coupling constants provide an unambiguous geometric fingerprint of the fluorinated aromatic system, ensuring structural integrity before the molecule is deployed in complex pharmaceutical syntheses.
References
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Fluorinated bridged spiro[4]heptane derivatives as alx receptor agonists Source: Google Patents (WO2013171694A1) URL:[1]
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Catalytic Staudinger Reduction at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]
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Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: Vrije Universiteit Brussel (VUB) / MDPI URL:[Link][2]
